(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
Overview
Description
(R)-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence various biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological profiles .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to GTPase enzymes, which are crucial for cellular signaling and regulation The compound’s interaction with GTPase enzymes can modulate their activity, influencing downstream signaling pathways
Cellular Effects
The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GTPase enzymes can alter signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may impact gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as GTPase enzymes, and modulates their activity . This binding can result in either inhibition or activation of the target enzyme, depending on the context of the interaction. Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with GTPase enzymes plays a crucial role in modulating metabolic flux and metabolite levels . Additionally, ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride may influence other metabolic pathways by affecting the activity of enzymes involved in energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within tissues may also be influenced by its solubility and stability, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of ®-Benzyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQQMGVNWUCDRT-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662652 | |
Record name | Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872715-15-6 | |
Record name | Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.